molecular formula C9H12O2S2 B14170146 4,5-Bis(ethylsulfanyl)cyclopent-4-ene-1,3-dione CAS No. 929116-16-5

4,5-Bis(ethylsulfanyl)cyclopent-4-ene-1,3-dione

Cat. No.: B14170146
CAS No.: 929116-16-5
M. Wt: 216.3 g/mol
InChI Key: SVQAEGGZUXMFLO-UHFFFAOYSA-N
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Description

4,5-Bis(ethylsulfanyl)cyclopent-4-ene-1,3-dione is an organic compound with the molecular formula C9H12O2S2. This compound is characterized by the presence of two ethylsulfanyl groups attached to a cyclopentene ring with two ketone functionalities. It is a solid, typically appearing as a light yellow crystalline substance with a distinct aromatic odor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis(ethylsulfanyl)cyclopent-4-ene-1,3-dione can be achieved through several synthetic routesThe reaction conditions typically include the use of oxidizing agents such as potassium permanganate or chromium trioxide in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation reactions followed by purification processes such as recrystallization or chromatography to obtain the desired purity and yield. High-performance countercurrent chromatography (HPCCC) combined with gel permeation chromatography (GPC) has been reported as an efficient method for isolating similar compounds .

Chemical Reactions Analysis

Types of Reactions

4,5-Bis(ethylsulfanyl)cyclopent-4-ene-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include alcohols, substituted cyclopentenes, and various oxidized derivatives .

Scientific Research Applications

4,5-Bis(ethylsulfanyl)cyclopent-4-ene-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Bis(ethylsulfanyl)cyclopent-4-ene-1,3-dione involves its interaction with molecular targets through its electron-withdrawing properties. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes in microorganisms, contributing to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Bis(ethylsulfanyl)cyclopent-4-ene-1,3-dione is unique due to the presence of ethylsulfanyl groups, which enhance its electron-withdrawing capabilities and reactivity compared to its simpler analogs. This makes it particularly valuable in applications requiring strong electron-withdrawing properties, such as in the development of advanced materials for solar cells .

Properties

CAS No.

929116-16-5

Molecular Formula

C9H12O2S2

Molecular Weight

216.3 g/mol

IUPAC Name

4,5-bis(ethylsulfanyl)cyclopent-4-ene-1,3-dione

InChI

InChI=1S/C9H12O2S2/c1-3-12-8-6(10)5-7(11)9(8)13-4-2/h3-5H2,1-2H3

InChI Key

SVQAEGGZUXMFLO-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C(=O)CC1=O)SCC

Origin of Product

United States

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